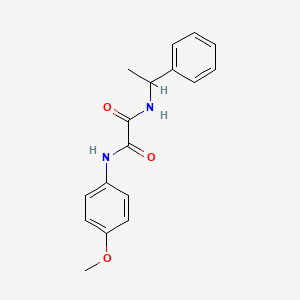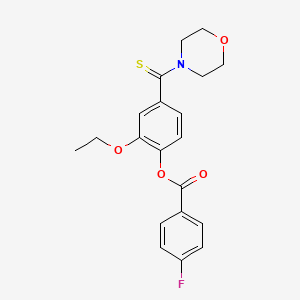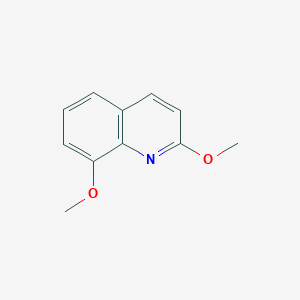![molecular formula C21H26N2O3S B5211614 N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZBMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZBMS has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide is not fully understood. However, studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its potential therapeutic applications in various fields such as cancer and inflammation. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various fields. Another direction is to develop more efficient synthesis methods for N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide to improve its bioavailability and efficacy. In addition, future studies could focus on the development of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide derivatives with improved properties.
Métodos De Síntesis
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can be synthesized by reacting 4-(1-azepanylcarbonyl)phenylamine with benzylmethanesulfonamide in the presence of a coupling agent. The reaction can be carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of 0-5°C. The product can be obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-9-5-4-6-10-18)20-13-11-19(12-14-20)21(24)22-15-7-2-3-8-16-22/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKJEYDIXHODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)
![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)

![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)